2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid
Description
Molecular Structure and Properties 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid (CID 16787964) is a synthetic organic compound featuring a furan ring linked to a carbamoylurea group and an acetic acid moiety. Its molecular formula is C₈H₁₀N₂O₄, with a molecular weight of 198.18 g/mol. The SMILES notation is C1=COC(=C1)CNC(=O)NCC(=O)O, and the InChIKey is BKXYTQHDSGUOCM-UHFFFAOYSA-N .
The carboxylic acid (–COOH) enhances solubility in polar solvents and may facilitate salt formation. This structural profile suggests applications in medicinal chemistry as a pharmacophore or intermediate in drug design.
The target compound could be prepared through urea formation between furan-2-ylmethylamine and a carbamoylating agent, followed by conjugation with acetic acid.
Potential applications include use as a building block for β-amino acid synthesis or as a ligand in coordination chemistry due to its multifunctional groups .
Properties
IUPAC Name |
2-(furan-2-ylmethylcarbamoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c11-7(12)5-10-8(13)9-4-6-2-1-3-14-6/h1-3H,4-5H2,(H,11,12)(H2,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXYTQHDSGUOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953885-34-2 | |
| Record name | 2-{[(furan-2-ylmethyl)carbamoyl]amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid typically involves the reaction of furan-2-ylmethylamine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbamoyl group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aminoacetic acid derivatives.
Scientific Research Applications
2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The furan ring and carbamoyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid with structurally or functionally related compounds:
Key Structural and Functional Differences
Backbone Variability: The target compound’s carbamoylurea linker (–NH–C(=O)–NH–) distinguishes it from amide-containing analogs like 2-Furoylglycine or sulfonamide derivatives . Substituent Effects:
- The benzenesulfonyl group in increases steric bulk and electron-withdrawing effects, altering solubility and metabolic stability compared to the furan-2-ylmethyl group.
Acidity and Solubility: The carboxylic acid in the target compound and 2-(Furan-2-yl)-2-oxoacetic acid confers higher aqueous solubility (pH-dependent) compared to non-acidic analogs like 2-Amino-2-furanacetic acid .
Biological Relevance: 2-Furoylglycine is a known dietary metabolite, whereas the target compound’s synthetic origin suggests use in drug discovery.
Biological Activity
2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound features a furan ring, which is known for its diverse biological properties. The presence of the carbamoyl group enhances its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The furan ring and carbamoyl group are believed to play crucial roles in modulating biochemical pathways. These interactions may involve enzyme inhibition or receptor modulation, leading to various therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown efficacy against several bacterial strains, demonstrating a broad spectrum of activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Escherichia coli | 0.01 mg/L | Bactericidal |
| Salmonella typhi | 0.001 mg/L | Bactericidal |
| Staphylococcus aureus | 1.0 mg/L | Bacteriostatic |
| Bacillus subtilis | No inhibition observed | - |
This table summarizes the antimicrobial efficacy against various pathogens, indicating that while the compound is effective against most tested bacteria, it does not inhibit Bacillus subtilis .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Research indicates that compounds with furan moieties often exhibit significant cytotoxicity against cancer cell lines. For example, derivatives have been tested against ovarian cancer cell lines with promising results in inhibiting cell viability .
Case Studies
- Antimicrobial Screening : A study evaluated the compound's effectiveness against various pathogens using standard microbiological techniques. Results indicated significant bactericidal activity against Escherichia coli and Salmonella typhi, with low MIC values suggesting high potency .
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as OVCAR-3 and COV318, with IC50 values in the micromolar range .
Research Findings
Research continues to explore the full potential of this compound in medicinal chemistry:
- Synthesis and Optimization : Various synthetic routes have been developed to enhance yield and bioactivity, including microwave-assisted synthesis methods that allow for rapid production of derivatives with improved properties .
- Structure-Activity Relationship (SAR) : Studies on related compounds indicate that modifications in the furan ring can lead to variations in biological activity, providing insights for future drug design efforts .
Q & A
Basic: What are the recommended synthetic routes for 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid, and how can its purity and structural integrity be validated?
Answer:
- Synthesis : A plausible route involves coupling furan-2-ylmethylamine with a protected glycine derivative (e.g., ethyl glycinate) using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous conditions. Post-reaction, deprotection (e.g., hydrolysis of the ester group) yields the final compound.
- Validation :
- Purity : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column, comparing retention times to standards.
- Structure : Confirm via -NMR (e.g., furan protons at δ 6.2–7.4 ppm, carbamoyl NH signals at δ 5.5–6.0 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
- Crystallography : If crystalline, single-crystal X-ray diffraction can resolve bond angles and stereochemistry .
Basic: What spectroscopic and chromatographic methods are most effective for characterizing intermediates and byproducts during synthesis?
Answer:
- Spectroscopy :
- FT-IR : Identify carbonyl stretches (C=O at ~1650–1750 cm) and amine N-H stretches (~3300 cm).
- -NMR : Detect carbamoyl carbons (~155–160 ppm) and furan ring carbons (~110–150 ppm).
- Chromatography :
Advanced: How can computational chemistry (e.g., DFT, molecular dynamics) optimize reaction conditions and predict regioselectivity in carbamoyl group formation?
Answer:
- Reaction Path Search : Use density functional theory (DFT) with B3LYP/6-31G(d) to model transition states and identify energetically favorable pathways. For example, calculate activation energies for competing nucleophilic attacks on the carbamoyl intermediate .
- Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) using COSMO-RS to predict solvation free energies and optimize reaction yields .
- Regioselectivity : Analyze frontier molecular orbitals (FMOs) to determine electron-rich sites on the furan ring, guiding reagent design to minimize side reactions .
Advanced: How should researchers address contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?
Answer:
- Experimental Design :
- Dose-Response Curves : Standardize concentrations (e.g., 1 nM–100 µM) across assays to ensure comparability.
- Control Groups : Include positive (e.g., known enzyme inhibitors) and negative (vehicle-only) controls to validate assay conditions.
- Data Analysis :
Advanced: What strategies are recommended for studying the compound’s metabolic stability and potential toxicity in preclinical models?
Answer:
- Metabolic Profiling :
- Toxicity Screening :
Advanced: How can researchers leverage machine learning to predict novel derivatives with enhanced pharmacokinetic properties?
Answer:
- Dataset Curation : Compile structural (SMILES) and pharmacokinetic (e.g., logP, half-life) data from public databases (e.g., PubChem, ChEMBL).
- Model Training :
- Lead Optimization : Generate derivative libraries using fragment-based design, prioritizing substitutions on the carbamoyl or furan groups .
Methodological: What protocols ensure reproducibility in synthesizing and testing this compound across laboratories?
Answer:
- Standardization :
- SOPs : Document reaction parameters (temperature, solvent purity, stirring speed) in detail.
- Reference Materials : Distribute characterized batches of the compound for inter-lab comparisons.
- Quality Control :
Methodological: How should conflicting spectral data (e.g., NMR shifts) from different studies be resolved?
Answer:
- Root-Cause Analysis :
- Solvent Effects : Confirm that shifts are solvent-dependent (e.g., DMSO-d6 vs. CDCl3).
- pH Impact : Check if protonation states (e.g., carboxylic acid vs. carboxylate) alter chemical shifts.
- Collaborative Validation : Share raw data (FID files) and reprocess using consistent parameters (e.g., line broadening, baseline correction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
